

# Carbonic Anhydrase II: A Dual-Faceted Therapeutic Target in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | Carbonic anhydrase inhibitor 2 |           |
| Cat. No.:            | B10856920                      | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Carbonic anhydrase II (CAII), a ubiquitous zinc metalloenzyme responsible for the reversible hydration of carbon dioxide to bicarbonate and protons, has emerged as a compelling and complex therapeutic target in oncology. Traditionally known for its physiological roles in pH homeostasis, its dysregulation in various cancers presents a unique opportunity for therapeutic intervention. This technical guide provides a comprehensive overview of CAII's role in cancer biology, its validation as a drug target, a survey of its inhibitors, detailed experimental protocols for its study, and an exploration of the key signaling pathways it modulates. While often overshadowed by its membrane-bound counterparts, CAIX and CAXII, the cytosolic CAII presents a distinct target with implications for tumor metabolism, angiogenesis, metastasis, and chemoresistance.

# The Dichotomous Role of Carbonic Anhydrase II in Cancer Biology

The role of Carbonic Anhydrase II (CAII) in cancer is multifaceted and appears to be highly context-dependent, exhibiting both tumor-suppressive and pro-tumorigenic functions depending on the cancer type and the specific tumor microenvironment.

In some malignancies, such as hepatocellular carcinoma (HCC), CAII has been identified as a tumor suppressor. Studies have shown that CAII expression is often lower in HCC tissues compared to adjacent normal tissues.[1][2] Functionally, CAII has been demonstrated to inhibit

### Foundational & Exploratory





epithelial-mesenchymal transition (EMT) and metastasis in HCC.[3] This suppressive role is partly attributed to its inverse correlation with Na+-K+-ATPase α1 (ATP1A1), an oncoprotein in HCC.[3] Similarly, in gastric cancer, low expression of CAII is associated with tumor aggressiveness and poor prognosis.[2][4]

Conversely, in other cancer types, CAII appears to promote tumor progression. In glioblastoma, CAII is preferentially expressed in glioblastoma stem-like cells (GSCs) and its expression is upregulated by temozolomide treatment, contributing to chemoresistance.[5][6] Inhibition of CAII in glioblastoma cells has been shown to overcome temozolomide resistance.[5] Furthermore, CAII plays a crucial role in the tumor microenvironment by supporting the survival of tumor blood endothelial cells under the acidic conditions generated by glycolysis.[7] This function is vital for tumor angiogenesis, which is essential for tumor growth and metastasis.[7] CAII expression has also been observed in the tumor endothelium of various cancers, including melanoma, esophageal, renal, and lung cancers, suggesting a broader role in tumor vascularization.

The expression of CAII varies significantly across different cancer types, as summarized in the table below.

Table 1: Quantitative Expression of Carbonic Anhydrase II in Various Human Cancers



| Cancer Type                            | Expression Change Compared to Normal Tissue      | Percentage of<br>Positive Cases<br>(IHC)              | Method of<br>Quantification                        | Reference |
|----------------------------------------|--------------------------------------------------|-------------------------------------------------------|----------------------------------------------------|-----------|
| Hepatocellular<br>Carcinoma            | Lower in tumor tissue                            | -                                                     | Immunohistoche<br>mistry, RT-qPCR                  | [1]       |
| Gastric Cancer                         | Significantly decreased                          | 42.5% (High<br>Expression)                            | Immunohistoche<br>mistry                           | [4]       |
| Pancreatic<br>Ductal<br>Adenocarcinoma | Significantly<br>lower                           | -                                                     | Immunohistoche<br>mistry, Western<br>Blot, QRT-PCR | [8]       |
| Glioblastoma                           | Higher in GSCs<br>than GBM cell<br>lines         | -                                                     | mRNA<br>expression<br>analysis                     | [5]       |
| Oral Squamous<br>Cell Carcinoma        | Positive staining correlates with advanced stage | -                                                     | Immunohistoche<br>mistry                           | [9]       |
| Esophageal<br>Adenocarcinoma           | Downregulated in metastatic disease              | -                                                     | Immunohistoche<br>mistry                           | [10]      |
| Breast Cancer                          | Variable,<br>correlates with<br>CA activity      | -                                                     | Western Blot,<br>Activity Assay                    | [3]       |
| Brain Tumors<br>(General)              | Endothelial and cytoplasmic expression           | Endothelial: 49%, Cytoplasmic: 73% (Medulloblastom a) | Immunohistoche<br>mistry                           |           |

# **Therapeutic Targeting of Carbonic Anhydrase II**



The critical role of CAII in pH regulation and its involvement in cancer progression have made it an attractive target for therapeutic intervention. Inhibition of CAII can disrupt the favorable intracellular pH for cancer cell survival and proliferation, and can also modulate the acidic tumor microenvironment.

### **Small Molecule Inhibitors of CAII**

A variety of small molecule inhibitors targeting carbonic anhydrases have been developed, with sulfonamides being the most prominent class. While many of these inhibitors are not specific to CAII, some show potent activity against this isoform.

Table 2: Inhibition of Carbonic Anhydrase II by Various Small Molecule Inhibitors

| Inhibitor                               | Chemical<br>Class                                | Ki (nM) for<br>hCAII                         | IC50 (μM) for<br>hCAII      | Reference |
|-----------------------------------------|--------------------------------------------------|----------------------------------------------|-----------------------------|-----------|
| Acetazolamide                           | Sulfonamide                                      | 12.1                                         | 5.86                        | [11][12]  |
| Brinzolamide                            | Sulfonamide                                      | -                                            | -                           | [5]       |
| SLC-0111                                | Ureido-<br>substituted<br>benzenesulfona<br>mide | >100 times more<br>selective for<br>CAIX/XII | -                           | [13]      |
| Coumarins<br>(various)                  | Coumarin                                         | 78 - 37,000                                  | -                           | [14]      |
| Thioxocoumarins (various)               | Thioxocoumarin                                   | Weakly inhibitory                            | >100                        | [15]      |
| Saccharin<br>Sulfonamides<br>(various)  | Sulfonamide                                      | 1 - 10,000                                   | -                           | [16]      |
| Pyrazoline<br>Sulfonamides<br>(various) | Sulfonamide                                      | -                                            | Lower than<br>Acetazolamide |           |



Acetazolamide, a pan-carbonic anhydrase inhibitor, has been shown to reduce tumor growth and metastasis in preclinical models.[7][12] In a Lewis lung carcinoma model, acetazolamide treatment significantly reduced the number of lung metastases in a dose-dependent manner. [12] Brinzolamide, another sulfonamide inhibitor, has demonstrated efficacy in sensitizing glioblastoma stem-like cells to temozolomide.[5]

SLC-0111 is a novel ureido-substituted benzenesulfonamide that is highly selective for the tumor-associated isoforms CAIX and CAXII over CAII.[13] While not a direct CAII inhibitor, its development highlights the therapeutic potential of targeting carbonic anhydrases in cancer. Preclinical studies have shown that SLC-0111 enhances the efficacy of chemotherapy and delays tumor growth in glioblastoma models.[13]

Coumarins and thiocoumarins represent another class of CA inhibitors with a different mechanism of action.[1][14][15] They are believed to be hydrolyzed by the esterase activity of CAs to their active 2-hydroxy-cinnamic acid form.[15] Some coumarin derivatives have shown low nanomolar inhibition of CAII.[14]

### In Vivo Efficacy of CAll Inhibitors

Preclinical studies in various cancer models have demonstrated the anti-tumor effects of CAII inhibition.

Table 3: In Vivo Efficacy of Carbonic Anhydrase Inhibitors in Preclinical Cancer Models



| Inhibitor                       | Cancer Model                                     | Animal Model | Key Findings                                                                                   | Reference |
|---------------------------------|--------------------------------------------------|--------------|------------------------------------------------------------------------------------------------|-----------|
| Acetazolamide                   | Lewis Lung<br>Carcinoma                          | C57BL/6 Mice | Dose-dependent reduction in lung metastasis (up to 77.7% inhibition) and primary tumor growth. | [12]      |
| Acetazolamide                   | Bronchial<br>Carcinoid (H-727<br>xenografts)     | Mice         | 18% reduction in tumor weight.                                                                 | [7]       |
| Acetazolamide +<br>Sulforaphane | Bronchial<br>Carcinoid (H-727<br>xenografts)     | Mice         | 73% reduction in tumor weight.                                                                 | [7]       |
| SLC-0111 +<br>Temozolomide      | Glioblastoma<br>(patient-derived<br>xenografts)  | Mice         | Significant regression of GBM xenografts and extended survival.                                | [13]      |
| Acetazolamide<br>Derivative     | Renal Cell<br>Carcinoma (SK-<br>RC-52 xenograft) | Mice         | Tumor<br>retardation.                                                                          | [17]      |

## **Key Signaling Pathways and Mechanisms of Action**

The primary mechanism by which CAII influences cancer progression is through its catalysis of the reversible hydration of CO2, which directly impacts intracellular and extracellular pH.

# Regulation of Intracellular pH (pHi) and Tumor Cell Survival

Cancer cells often exhibit a "reversed" pH gradient, with a more alkaline intracellular environment (pHi > 7.2) and an acidic extracellular space.[18][19] This alkaline pHi is crucial for promoting cell proliferation, inhibiting apoptosis, and enabling metabolic adaptation.[18][20] CAII, as a cytosolic enzyme, contributes to the regulation of pHi. By rapidly converting CO2 and







water to bicarbonate and protons, it can influence the availability of these ions for various cellular processes.

The alkaline pHi in cancer cells is known to inhibit apoptosis, as the activation of caspases is more efficient in an acidic environment.[20] Furthermore, a higher pHi promotes cell cycle progression.[13]









CAII interaction with MCT for proton-coupled lactate efflux.



Potential role of CAII in modulating EMT signaling.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Association between the expression of carbonic anhydrase II and clinicopathological features of hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Intracellular pH Regulates Cancer and Stem Cell Behaviors: A Protein Dynamics Perspective [frontiersin.org]
- 4. Low CA II expression is associated with tumor aggressiveness and poor prognosis in gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. [Clinicopathological significance of the expression of carbonic anhydrase I and II in human pancreatic cancer] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carbonic Anhydrase II Monoclonal Antibody (11A1) (MA5-34925) [thermofisher.com]
- 9. Quantitative Secretome Analysis Reveals Clinical Values of Carbonic Anhydrase II in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. dbGaP Study [ncbi.nlm.nih.gov]
- 15. The impact of tumour pH on cancer progression: strategies for clinical intervention [explorationpub.com]
- 16. Cancer and pH Dynamics: Transcriptional Regulation, Proteostasis, and the Need for New Molecular Tools PMC [pmc.ncbi.nlm.nih.gov]
- 17. goldbio.com [goldbio.com]



- 18. The Role of Calcium Signaling in Regulation of Epithelial-Mesenchymal Transition PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunohistochemical demonstration of the carbonic anhydrase isoenzymes I and II in pancreatic tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Carbonic Anhydrase II Polyclonal Antibody (PA5-78897) [thermofisher.com]
- To cite this document: BenchChem. [Carbonic Anhydrase II: A Dual-Faceted Therapeutic Target in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856920#carbonic-anhydrase-2-as-a-therapeutic-target-for-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com